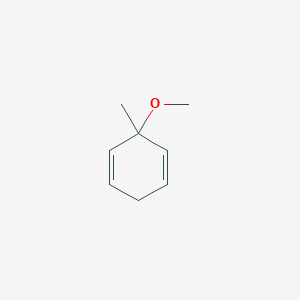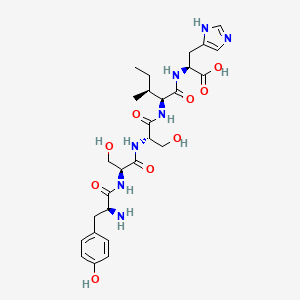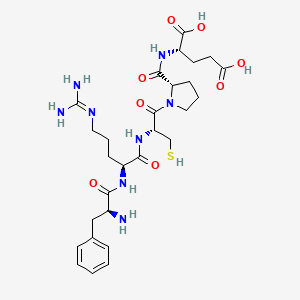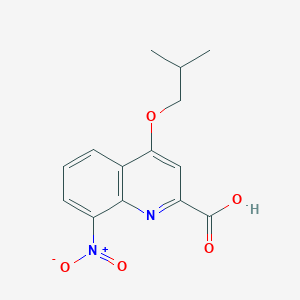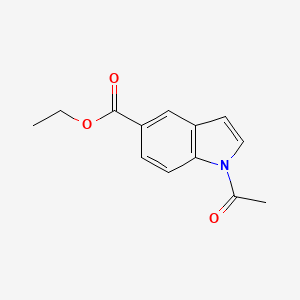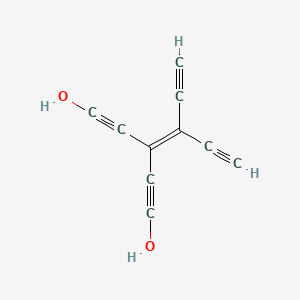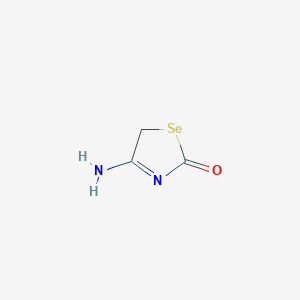
4-Amino-1,3-selenazol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,3-selenazol-2(5H)-one: is an organoselenium compound characterized by the presence of selenium in its heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-selenazol-2(5H)-one typically involves the cyclization of appropriate selenourea derivatives. One common method includes the reaction of selenourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety in handling selenium compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1,3-selenazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenazole ring to more reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenazole derivatives.
Substitution: Various substituted selenazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-1,3-selenazol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antioxidant or anticancer agent.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium.
Mecanismo De Acción
The mechanism of action of 4-Amino-1,3-selenazol-2(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its selenium atom. The exact pathways involved can vary, but the compound’s ability to undergo redox reactions is a key feature.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,3-thiazol-2(5H)-one: Similar structure but contains sulfur instead of selenium.
4-Amino-1,3-oxazol-2(5H)-one: Contains oxygen instead of selenium.
4-Amino-1,3-imidazol-2(5H)-one: Contains nitrogen instead of selenium.
Uniqueness
4-Amino-1,3-selenazol-2(5H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes it particularly valuable in various applications.
Propiedades
Número CAS |
832133-96-7 |
|---|---|
Fórmula molecular |
C3H4N2OSe |
Peso molecular |
163.05 g/mol |
Nombre IUPAC |
4-amino-5H-1,3-selenazol-2-one |
InChI |
InChI=1S/C3H4N2OSe/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |
Clave InChI |
SNIAFIMRJZKNKJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC(=O)[Se]1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
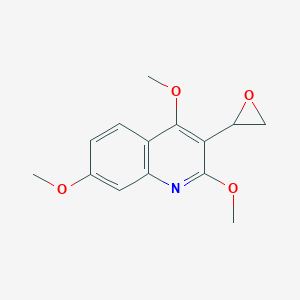
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
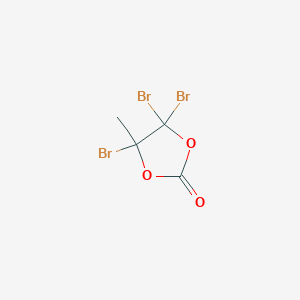
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
